4-デオキシピリドキシン塩酸塩

概要

説明

4-Deoxypyridoxine hydrochloride is a vitamin B-6 antagonist that has been studied for its effects on biological systems. It is known to interfere with the normal functioning of vitamin B-6, which is crucial for various enzymatic processes in the body. Research has shown that this compound can affect the cross-linking of collagen in developing chick embryos, indicating its potential impact on connective tissue development . Additionally, it has been associated with convulsant effects in mice and baboons, suggesting its influence on neurotransmitter synthesis and neurological function .

Synthesis Analysis

Molecular Structure Analysis

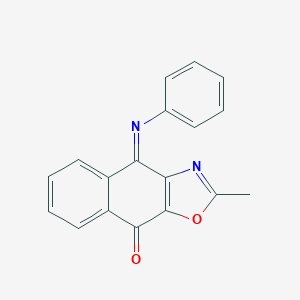

While the molecular structure of 4-deoxypyridoxine hydrochloride is not directly discussed in the provided papers, its activity as a vitamin B-6 antagonist suggests that it possesses a structure that allows it to mimic the natural vitamin sufficiently to compete with it at biological sites of action, yet with differences that prevent it from fulfilling the vitamin's physiological role .

Chemical Reactions Analysis

The chemical reactions involving 4-deoxypyridoxine hydrochloride are primarily related to its interaction with enzymes in biological systems. It has been shown to inhibit lysyl oxidase activity in chick embryos, which is an enzyme responsible for the cross-linking of collagen fibers . In the context of neurological function, 4-deoxypyridoxine hydrochloride inhibits the enzyme l-glutamate 1-carboxy-lyase (GAD), which is crucial for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-deoxypyridoxine hydrochloride are not described in the provided papers. However, its solubility in water, indicated by its hydrochloride form, and its ability to cross biological membranes to exert its effects, can be inferred .

Relevant Case Studies

The effect of 4-deoxypyridoxine hydrochloride on collagen cross-linking was demonstrated in a study where it was injected into developing chick embryos. The treatment resulted in a decrease in lysyl oxidase activity and an increase in the amount of collagen solubilized, suggesting a reduction in collagen cross-linking . Another study investigated the convulsant effects of 4-deoxypyridoxine hydrochloride in mice and baboons, revealing its potential to induce seizures by inhibiting GAD activity and thereby reducing GABA synthesis .

科学的研究の応用

ビタミンB6に対する拮抗作用

4-デオキシピリドキシン塩酸塩: は、ビタミンB6の強力な拮抗薬として知られています 。これは、ビタミンB6の再生に必要な酵素を競合的に阻害し、欠乏症につながる可能性があります。この特性は、ビタミンB6欠乏症の影響を研究し、このビタミンのさまざまな生物学的プロセスにおける役割を理解するために研究で利用されています。

薬理学的調査

薬理学では、4-デオキシピリドキシン塩酸塩は、クロマトグラフィー法の開発における分析基準として使用されています。 これらの方法は、メタドキシンのような薬物の不純物分析や、マルチビタミン錠剤サンプル中のピリドキシンの分析に適用されます 。

生化学的研究

この化合物は、スフィンゴ脂質代謝経路に関与する酵素であるスフィンゴシン-1-リン酸リアーゼの阻害剤として機能します。 この阻害は、細胞におけるストレス誘発性アポトーシスを予防することが示されており、糖尿病治療のためにドナー膵臓組織の生存率を高める可能性のある用途を示唆しています 。

食品科学への応用

4-デオキシピリドキシン塩酸塩: は、食品科学において、マルチビタミン錠剤サンプル中のピリドキシンの高速液体クロマトグラフィー分析のための内部標準として使用されます。 これは、食品中のビタミンB6含有量の品質と一貫性を保証するのに役立ちます 。

作用機序

Target of Action

The primary targets of 4-Deoxypyridoxine Hydrochloride are the enzymes necessary for the regeneration of vitamin B6 . It also targets sphingosine-1-phosphate lyase , an enzyme involved in the metabolism of sphingolipids .

Mode of Action

4-Deoxypyridoxine Hydrochloride acts as a competitive inhibitor of the enzymes necessary for the regeneration of vitamin B6 . This means it binds to the active sites of these enzymes, preventing them from interacting with vitamin B6 and thus lowering its concentration . It also inhibits sphingosine-1-phosphate lyase, which plays a role in the regulation of cell growth and survival .

Biochemical Pathways

The inhibition of the enzymes necessary for the regeneration of vitamin B6 leads to a deficiency of this vitamin . Vitamin B6 is involved in various biochemical pathways, including amino acid metabolism, neurotransmitter synthesis, and immune function . Its deficiency can therefore have wide-ranging effects on the body’s biochemistry .

The inhibition of sphingosine-1-phosphate lyase disrupts the metabolism of sphingolipids . This can affect various cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

The action of 4-Deoxypyridoxine Hydrochloride can lead to a deficiency of vitamin B6, which can suppress the immune system . It can also prevent cell death of ex vivo animal pancreatic islets . This suggests that it could potentially be used to increase the viability of donor pancreatic tissue in the treatment of diabetes .

Safety and Hazards

4-Deoxypyridoxine hydrochloride may cause irritation of the respiratory tract, may be harmful if swallowed, and may cause an allergic skin reaction . It is advised to avoid contact with eyes . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

4-Deoxypyridoxine hydrochloride can be used in the development of a reversed-phase high-performance liquid chromatographic (RP-HPLC) method combined with mass spectrometric (MS) detection for the impurity analysis of metadoxine drug . This suggests that the compound could be used in future research and development in the field of analytical chemistry.

Relevant Papers The relevant papers retrieved suggest that 4-Deoxypyridoxine hydrochloride is used as an analytical standard in various research studies . It is used in the development of a reversed-phase high-performance liquid chromatographic (RP-HPLC) method combined with mass spectrometric (MS) detection for the impurity analysis of metadoxine drug .

生化学分析

Biochemical Properties

4-Deoxypyridoxine Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It lowers the concentration of vitamin B6 by competitively inhibiting some of the enzymes necessary for the regeneration of vitamin B6 . This interaction with enzymes and proteins significantly influences various biochemical reactions .

Cellular Effects

4-Deoxypyridoxine Hydrochloride has a profound impact on various types of cells and cellular processes. It inhibits the transport of pyridoxine, pyridoxal, and pyridoxamine, reducing the growth of S. carlsbergensis cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Deoxypyridoxine Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been described as an inhibitor of sphingosine-1-phosphate lyase . This inhibition prevents cell death of ex vivo animal pancreatic islets, suggesting potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Deoxypyridoxine Hydrochloride vary with different dosages in animal models. For instance, it has been shown to have anti-inflammatory properties in animal models of Trichinella spiralis infections

Metabolic Pathways

4-Deoxypyridoxine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

特性

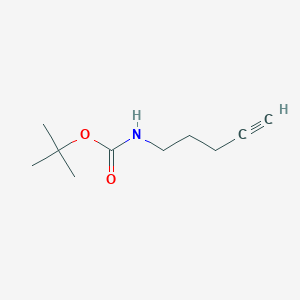

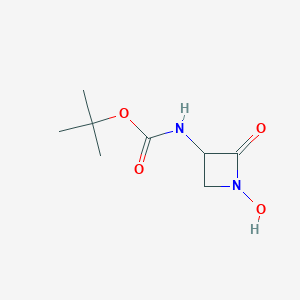

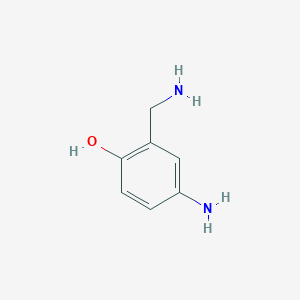

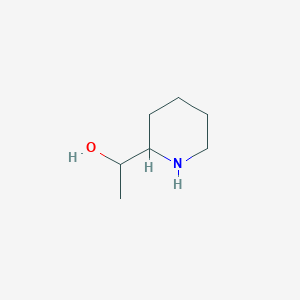

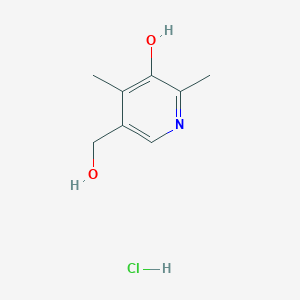

IUPAC Name |

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKKOQQIVLXUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-67-6 (Parent) | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163860 | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148-51-6 | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Deoxypyridoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-hydroxymethyl-2,4-dimethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DESOXYPYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9QAN95HHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。